![molecular formula C5HCl2N3S B561363 2,7-Dichlorothiazolo[5,4-D]pyrimidine CAS No. 19602-61-0](/img/structure/B561363.png)

2,7-Dichlorothiazolo[5,4-D]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

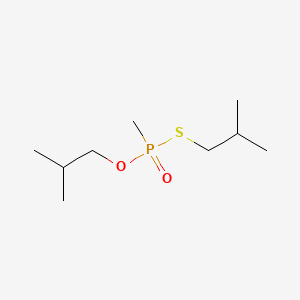

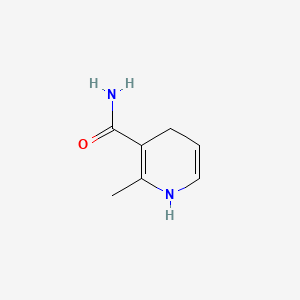

2,7-Dichlorothiazolo[5,4-D]pyrimidine is a chemical compound with the molecular formula C5HCl2N3S. It is used as a building block in the synthesis of a variety of compounds, including spleen tyrosine kinase (Syk), mammalian target of rapamycin (mTOR), and PI3Kδ inhibitors, as well as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with antiviral activity .

Synthesis Analysis

The synthesis of pyrimidines, including 2,7-Dichlorothiazolo[5,4-D]pyrimidine, involves various methods. One of the most common methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Computational spectroscopic analytical items (IR, NMR, and UV–Vis) were calculated using the more popular DFT methods and the predicted results were compared with the reported experimental ones .Chemical Reactions Analysis

Pyrimidines, including 2,7-Dichlorothiazolo[5,4-D]pyrimidine, exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,7-Dichlorothiazolo[5,4-D]pyrimidine include a density of 1.767±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación

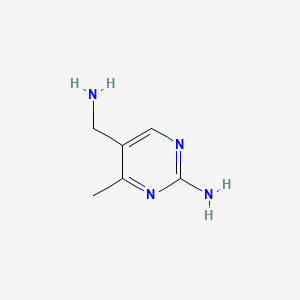

1. Synthesis of Derivatives for Medicinal Chemistry The compound 2,7-Dichlorothiazolo[5,4-D]pyrimidine serves as a key intermediate in the synthesis of various derivatives with potential medicinal applications. For instance, derivatives with a 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine structure have been synthesized and evaluated for their affinity at human adenosine receptors, which are targets for treating cardiovascular diseases .

Development of Adenosine Receptor Antagonists

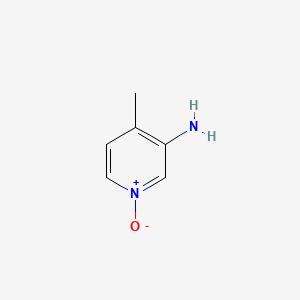

The aforementioned derivatives have been studied for their role as adenosine receptor antagonists. These receptors play a significant role in various physiological processes, and antagonists can be used to treat disorders like asthma, pain, or Parkinson’s disease .

Mecanismo De Acción

Target of Action

It has been used in the synthesis of a variety of compounds, including spleen tyrosine kinase (syk), mammalian target of rapamycin (mtor), and pi3kδ inhibitors, as well as hiv-1 non-nucleoside reverse transcriptase inhibitors (nnrtis) with antiviral activity .

Action Environment

It is noted that the compound should be stored in an inert atmosphere at 2-8°c .

Direcciones Futuras

New compounds with a 7-amino-2-arylmethyl-thiazolo[5,4-D]pyrimidine structure were synthesized and evaluated in vitro for their affinity and/or potency at the human (h) A1, hA2A, hA2B, and hA3 adenosine receptors (ARs) . This research indicates the potential for the development of more potent and efficacious drugs with a pyrimidine scaffold .

Propiedades

IUPAC Name |

2,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2N3S/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIETVCLWXWMCSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)N=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659988 |

Source

|

| Record name | 2,7-Dichloro[1,3]thiazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dichlorothiazolo[5,4-D]pyrimidine | |

CAS RN |

19602-61-0 |

Source

|

| Record name | 2,7-Dichloro[1,3]thiazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2-Chloroethyl)furan-2-yl]-2-oxoacetyl chloride](/img/structure/B561283.png)

![8-Methyloctahydro-2H-pyrazino[1,2-A]pyrazin-2-amine](/img/structure/B561284.png)

![Bis[tris(trimethylsilyl)silyl]zinc](/img/structure/B561298.png)

![[(2S,3R,4S,9R,13R,16R)-2-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B561303.png)